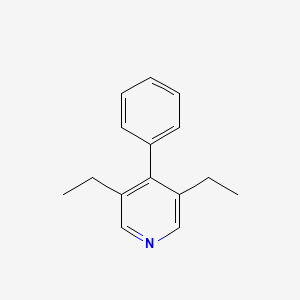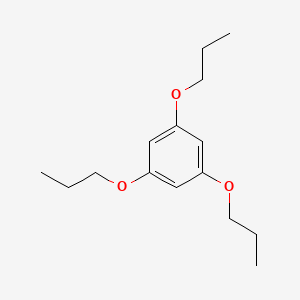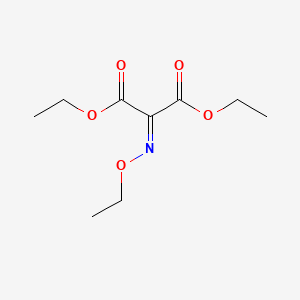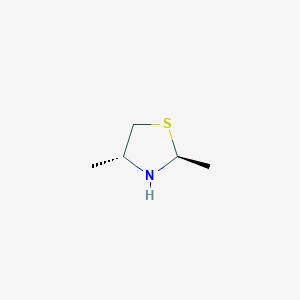
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine is a chiral compound with a thiazolidine ring structure This compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exhibits chirality due to the stereocenters at these positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2,4-dimethylthioamide, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form, such as a thiazolidine-2-thione.
Substitution: The methyl groups at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine-2-thione.
Scientific Research Applications
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2,4-Dimethyl-1,3-thiazolidine: This enantiomer has a different stereochemistry at the 4 position, leading to different chemical and biological properties.
(2R,4R)-2,4-Dimethyl-1,3-thiazolidine: Another enantiomer with different stereochemistry at both the 2 and 4 positions.
(2R,4S)-2,4-Dimethyl-1,3-thiazolidine: This compound has the opposite stereochemistry at the 2 and 4 positions compared to (2S,4R)-2,4-Dimethyl-1,3-thiazolidine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chirality plays a critical role, such as in asymmetric synthesis and chiral recognition processes.
Properties
CAS No. |
72760-76-0 |
|---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-4-3-7-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
FGBOEOZFZKNQAX-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1CS[C@H](N1)C |
Canonical SMILES |
CC1CSC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



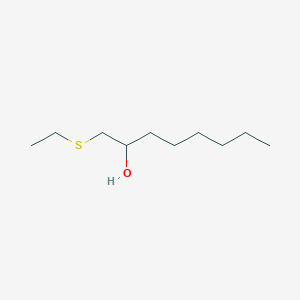
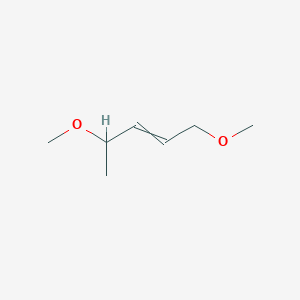
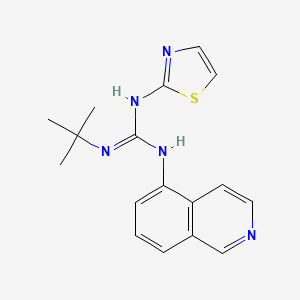
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)

![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)

